Cholecystokinin (CCK) is a peptide hormone initially isolated from the mammalian gastrointestinal tract and later discovered in the brain []. It exists in various molecular forms, including CCK-33, CCK-8, and CCK-4, with CCK-8 being the dominant biologically active form []. CCK-33 (1-21) (porcine) represents the N-terminal fragment (amino acids 1-21) of the full-length porcine CCK-33 peptide.
Cholecystokinin-33 (1-21) (porcine) is a peptide derived from the cholecystokinin family of hormones, primarily known for its role in digestion and appetite regulation. This specific variant consists of the first 21 amino acids of the longer cholecystokinin-33 peptide, which is composed of 33 amino acids in total. Cholecystokinin-33 is notable for its involvement in stimulating gallbladder contraction and pancreatic enzyme secretion, making it significant in digestive physiology.
Cholecystokinin-33 is derived from porcine sources, specifically from the gastrointestinal tract of pigs. It is synthesized as part of a larger precursor known as procholecystokinin, which undergoes enzymatic cleavage to produce various active forms, including cholecystokinin-8 and cholecystokinin-33. The peptide can be synthesized chemically or isolated from biological samples.
Cholecystokinin-33 belongs to the class of gastrointestinal hormones and neuropeptides. It is classified under the broader category of peptides that influence digestive processes and satiety signals in the body.
The synthesis of porcine cholecystokinin-33 has been achieved through several methods:
The solid-phase synthesis method typically requires the use of automated synthesizers that facilitate the precise control over reaction conditions and timing, ensuring high fidelity in peptide assembly. The classical solution method necessitates careful management of reaction conditions to avoid degradation or side reactions.
The molecular structure of cholecystokinin-33 (1-21) consists of a sequence of 21 amino acids, which can be represented as follows:
This sequence reflects its biological activity, particularly its receptor binding capabilities.
The molecular weight of cholecystokinin-33 (1-21) is approximately 2460 Da (Daltons), with a specific focus on its structural features that enable interaction with cholecystokinin receptors.
Cholecystokinin-33 participates in various biochemical reactions, primarily involving receptor binding and signal transduction pathways. Upon binding to its receptors (primarily CCK-A and CCK-B), it activates intracellular signaling cascades that lead to physiological responses such as enzyme secretion from the pancreas and gallbladder contraction.
The receptor-mediated actions involve G-protein coupled receptor pathways, where activation leads to increased intracellular calcium levels and subsequent secretion processes. The specificity of these interactions is crucial for maintaining digestive homeostasis.
Cholecystokinin-33 functions by binding to specific receptors located on pancreatic acinar cells and gallbladder smooth muscle cells. This binding initiates a series of intracellular events:
Studies have shown that synthetic forms of cholecystokinin exhibit dose-dependent effects on pancreatic enzyme secretion, underscoring its potency in digestive physiology .
Cholecystokinin-33 (1-21) is typically found as a white to off-white powder when synthesized or isolated. It is soluble in water and exhibits stability under physiological pH conditions.
The peptide shows sensitivity to hydrolysis by proteolytic enzymes due to its peptide bonds. It also has specific storage requirements, ideally kept at low temperatures to maintain stability over time.
Relevant data include:
Cholecystokinin-33 (1-21) has several applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: